Isocyclocitral
Description
Structure
2D Structure
Properties
IUPAC Name |
2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde;3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H16O/c1-7-4-8(2)9(3)10(5-7)6-11;1-7-4-8(2)10(6-11)9(3)5-7/h2*4,6,8-10H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXLFXYEFLKADK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(C1C=O)C)C.CC1C=C(CC(C1C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Isocyclocitral | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1335-66-6 | |
| Record name | Isocyclocitral | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocyclocitral | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isocyclocitral | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Pathways and Mechanistic Organic Chemistry of Isocyclocitral
Established Synthetic Routes for Isocyclocitral Production
The industrial synthesis of this compound primarily relies on cycloaddition reactions, with subsequent isomerization processes playing a key role in the formation of related cyclocitral isomers.
Diels-Alder Reaction Methodologies
The most direct and widely employed method for synthesizing this compound is the Diels-Alder reaction. scentree.coscentree.co This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile. Specifically, this compound is synthesized through the reaction of 2-butenal (also known as crotonaldehyde) as the dienophile with 2-methylpenta-1,3-diene serving as the diene. scentree.coscentree.co
This reaction is typically carried out under thermal conditions, often at elevated temperatures and pressures, to facilitate the cycloaddition. google.com The process yields a mixture of isomers, primarily 2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde and 3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde, which are collectively referred to as this compound. thegoodscentscompany.comscentree.co The reaction's efficiency and yield are crucial for its commercial viability in the fragrance industry.
Reaction Parameters for Diels-Alder Synthesis of this compound
| Reactants | Conditions | Product |
|---|---|---|
| 2-Butenal and 2-Methylpenta-1,3-diene | High temperature (130-140°C) and pressure (0.4-0.5 MPa) google.com | This compound (mixture of isomers) thegoodscentscompany.comscentree.co |
Isomerization Reactions in Cyclocitral Synthesis
Isomerization reactions are fundamental in the synthesis of various cyclocitral isomers, including α-cyclocitral and β-cyclocitral. While not a direct synthesis of this compound, the principles are relevant to understanding the broader family of related compounds. For instance, α-cyclocitral can be synthesized via a Diels-Alder reaction of 1,3-pentadiene (B166810) and isoamylene aldehyde, followed by a catalyzed isomerization of the resulting 2,6,6-trimethyl-3-cyclohexenyl carbaldehyde intermediate. google.com
The isomerization of citral (B94496) itself, often using acidic catalysts, leads to the formation of α- and β-cyclocitral. cdnsciencepub.comresearchgate.net The conditions of these reactions can be controlled to favor the formation of one isomer over another. For example, α-cyclocitral can be isomerized to the more stable β-cyclocitral. prepchem.com These isomerization pathways highlight the chemical relationship between different cyclic terpene aldehydes and the potential for interconversion, which is a key consideration in the synthesis and purification of these fragrance materials. Amino acids have also been shown to catalyze the cis-trans isomerization of citral isomers. nih.gov
Advanced Chemical Transformations and Derivative Synthesis Involving this compound
The aldehyde functional group in this compound is a key site for further chemical modifications, allowing for the synthesis of a variety of derivatives with unique properties.
Aldol (B89426) Condensation Reactions with this compound
This compound can undergo Aldol condensation reactions, a fundamental carbon-carbon bond-forming reaction in organic chemistry. A notable example is the condensation of this compound with methyl ethyl ketone (MEK). ontosight.ai This reaction proceeds via an aldol pathway where the enolate of MEK attacks the aldehyde group of this compound. The resulting β-hydroxy aldehyde intermediate can then undergo dehydration to form a new, larger α,β-unsaturated aldehyde. ontosight.ai These condensation products are also valued for their fragrance properties. ontosight.ai
Schiff Base Formation with this compound
A significant reaction of this compound in the fragrance industry is the formation of Schiff bases. These compounds are formed through the condensation of an aldehyde or ketone with a primary amine. This compound readily reacts with methyl anthranilate, a common amine used in perfumery, to form a Schiff base. scentree.coscentree.co This reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by the elimination of a water molecule. The resulting imine, or Schiff base, often possesses a distinct and desirable aroma, described as woody and reminiscent of orange blossom. scentree.coscentree.co
Key Reactions of this compound
| Reaction Type | Reactant | Product Description |
|---|---|---|
| Aldol Condensation | Methyl Ethyl Ketone | α,β-Unsaturated aldehyde with fragrance properties ontosight.ai |
| Schiff Base Formation | Methyl Anthranilate | Imine with a woody, orange blossom aroma scentree.coscentree.co |
Exploration of Novel Derivatives and Reaction Products
The reactivity of this compound opens avenues for the creation of novel derivatives. While specific, large-scale synthetic applications beyond those mentioned are not extensively documented in publicly available literature, the potential for further functional group transformations exists. The Diels-Alder adducts, such as the precursors to this compound, can serve as templates for creating new chemical structures. perfumerflavorist.com For instance, reduction of the aldehyde to an alcohol, followed by cyclization, can lead to the formation of novel cyclic ethers. perfumerflavorist.com Research into the biological activities of naturally occurring compounds has identified this compound alongside other molecules like piperazine (B1678402) derivatives in certain cyanobacteria, suggesting a complex biosynthesis and potential for related structures. researchgate.net However, the direct synthesis of these from this compound is a subject for further investigation.
Catalytic Systems and Reaction Condition Optimization in this compound Synthesis
Catalytic approaches for this compound synthesis can be broadly categorized into thermal reactions and Lewis acid-catalyzed reactions. google.comgoogle.comscielo.br Thermal synthesis relies on high temperatures and pressures to overcome the activation energy barrier of the cycloaddition. google.com In contrast, Lewis acid catalysis provides an alternative pathway by activating the dienophile, which can lead to accelerated reaction rates and improved selectivity under milder conditions. scielo.brd-nb.info
A significant aspect of producing this compound is managing the formation of isomers. The Diels-Alder reaction between 2-butenal and 2-methylpenta-1,3-diene can result in a mixture of isomers, primarily 2,4,6-trimethyl-3-cyclohexene-1-carboxaldehyde and 3,5,6-trimethyl-3-cyclohexene-1-carboxaldehyde. fishersci.at The optimization of reaction conditions aims to maximize the formation of the desired isomer mixture that constitutes the commercial product. fishersci.at
Detailed findings from process technology reveal a focus on achieving high conversion and yield through meticulous control of physical parameters. google.com A patented production method outlines a specific set of conditions that have been optimized for high-yield synthesis. google.comfishersci.at This process is conducted without an explicit catalyst, relying on thermal energy to drive the reaction. fishersci.at
The reaction parameters are carefully controlled to ensure an efficient and high-yield process. fishersci.at After the initial reaction, the process includes a distillation step to recover unreacted starting materials for reuse, followed by vacuum rectification to purify the final this compound product. google.com
Table 1: Optimized Reaction Conditions for this compound Synthesis via Thermal Diels-Alder Reaction This table is based on data from a patented industrial production process. google.comfishersci.at
| Parameter | Value |
|---|---|
| Reactants | 99% 2-Butenal and 99% 2-Methylpenta-1,3-diene |
| Catalyst | None (Thermal Reaction) |
| Pressure | 0.4 - 0.5 MPa |
| Temperature | 130 - 140 °C |
| Reaction Time | 12 hours (isothermal) |
| Overall Yield | 92.85% (total addition product) |
| Purification | Normal pressure distillation followed by vacuum rectification (< -0.08 MPa, 110-130 °C) |
Occurrence and Biogeochemical Pathways of Isocyclocitral
Detection and Characterization in Natural Matrices
The identification of isocyclocitral in different biological matrices is primarily accomplished through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation and identification of volatile compounds within complex mixtures. researchgate.netscispace.commdpi.com
This compound has been identified as a component of the extracellular metabolites produced by certain species of cyanobacteria. researchgate.nettandfonline.com These microorganisms release a wide array of secondary metabolites into their environment, some of which are volatile and contribute to the characteristic taste and odor of water bodies during algal blooms. nih.gov
In a study analyzing the fungicidal properties of cyanobacterial culture filtrates, this compound was detected among the volatile compounds released by Nostoc muscorum and Oscillatoria sp. researchgate.nettandfonline.comresearcher.lifetandfonline.com The analysis was part of a broader investigation into the bioactive compounds produced by these cyanobacteria. researchgate.netresearchgate.net this compound, also known as β-cyclocitral, is considered a nor-carotenoid that can be produced by cyanobacteria and is often associated with taste-and-odor events in water. nih.gov Research has indicated that cyanobacteria from the genus Microcystis can also produce β-cyclocitral. watertopnet.eu
Table 1: Cyanobacterial Species Producing this compound
| Cyanobacterial Species | Method of Detection | Reference |
|---|---|---|
| Nostoc muscorum | GC-Mass Spectrometry | researchgate.nettandfonline.com |
| Oscillatoria sp. | GC-Mass Spectrometry | researchgate.nettandfonline.com |
| Microcystis | Not Specified | watertopnet.eu |
This compound is a component of the complex bouquet of volatile organic compounds (VOCs) emitted by certain plants. These compounds are crucial for plant communication, defense, and interaction with the environment.
Research has identified this compound in the VOC profiles of several plant species. For instance, it was determined to be one of the characteristic aroma components of the chrysanthemum cultivar 'Jinba'. mdpi.com Furthermore, metabolomic analysis of 'Ruidu Kemei' grapes identified this compound as a key differential volatile compound between summer and winter fruit crops, highlighting its role in the fruit's sensory flavor profile. maxapress.com Its presence has also been noted, albeit as a less abundant chemical, in the volatiles produced by the bacterium Streptomyces griseus. scispace.comresearchgate.net
Table 2: Examples of this compound in Plant VOC Profiles
| Plant Species/Cultivar | Context | Reference |
|---|---|---|
| Chrysanthemum 'Jinba' | Characteristic aroma component | mdpi.com |
| Grape 'Ruidu Kemei' | Differential sensory flavor compound | maxapress.com |
Theoretical Biogenesis and Metabolic Pathways
The formation of this compound in biological systems is linked to the broader pathways of terpenoid metabolism. As a C10 compound, it falls within the category of monoterpenoids.
This compound is classified biosynthetically as a terpenoid. imsc.res.in Terpenoids are a large and diverse class of organic compounds derived from five-carbon isoprene (B109036) units. In cyanobacteria, the biosynthesis of terpenoid precursors proceeds via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.gov this compound is specifically considered a nor-carotenoid, a class of compounds formed by the oxidative cleavage of carotenoids. nih.gov This suggests that the biogenesis of this compound likely involves the enzymatic degradation of larger carotenoid molecules, which are themselves products of the MEP pathway.
In plants, the analysis of grape volatiles has linked the presence of this compound to monoterpenoid biosynthesis as well as sesquiterpenoid and triterpenoid (B12794562) biosynthesis pathways, as determined by KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway analysis. maxapress.com
The generation of this compound can be achieved through the enzymatic transformation of other terpenoid precursors. Biotransformation studies, which utilize microorganisms or isolated enzymes as biocatalysts, have demonstrated this potential.
A notable study on the biotransformation of sesquiterpenes by wood-rot fungi screened various species for their ability to convert trans,trans-farnesol. researchgate.net In this research, the fungus Lampteromyces japonicas was found to metabolize trans,trans-farnesol, resulting in the production of this compound, which was detected via GC-MS analysis. researchgate.net This finding indicates that specific fungal enzymes are capable of cyclizing and modifying the C15 farnesol (B120207) skeleton to yield the C10 cyclic aldehyde structure of this compound. The study of such enzymatic reactions is relevant for understanding how fragrance compounds are metabolized and for potentially developing novel biocatalytic production methods. acs.org
Advanced Analytical Methodologies for Isocyclocitral Research
Chromatographic and Spectrometric Techniques
Chromatography and spectrometry are cornerstone technologies for the analysis of volatile compounds like Isocyclocitral. They offer high sensitivity and selectivity, allowing for the separation and identification of individual components within a complex mixture.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for profiling volatile and semi-volatile compounds. mdpi.comnih.gov In this method, a sample is vaporized and separated into its components in a chromatographic column. As the separated compounds elute from the column, they are ionized and fragmented by the mass spectrometer, which then detects the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. mdpi.com
GC-MS has been successfully employed to identify this compound in various studies. For instance, in an analysis of volatile substances from Streptomyces griseus, this compound was identified among twenty other volatile compounds. scispace.com Similarly, a study on the flavor components of matcha from different regions identified this compound as a characteristic aroma component. frontiersin.org The identification is typically achieved by comparing the obtained mass spectra and retention indices with those available in spectral libraries like NIST. nih.gov
The effectiveness of GC-MS for metabolite profiling is well-established, offering a robust balance of sensitivity and reliability for determining the relative levels of hundreds of analytes in complex samples. nih.govresearchgate.net The general parameters for a GC-MS analysis of volatile compounds often involve a specific temperature program to ensure the separation of compounds with different boiling points. frontiersin.orgmaxapress.com
Table 1: Example of GC-MS Operating Conditions for Volatile Compound Analysis
| Parameter | Condition |
|---|---|
| GC System | Agilent Model 8890 GC |
| Mass Spectrometer | Agilent 7000D |
| Column | DB-5MS (30 m × 0.25 mm × 0.25 μm) |
| Carrier Gas | Helium (1.2 mL/min) |
| Injector Temperature | 250 °C (Splitless mode) |
| Oven Program | Start at 40°C (hold 3.5 min), ramp 10°C/min to 100°C, ramp 7°C/min to 180°C, ramp 25°C/min to 280°C (hold 5 min) |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
This table represents typical conditions as described in a study on grape volatiles and may be adapted for this compound analysis. maxapress.com
Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is another powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. youtube.comnih.gov While GC-MS is often preferred for highly volatile, thermally stable compounds, LC-MS/MS is exceptionally versatile and can analyze a wide range of organic compounds, including those that are less volatile or thermally labile. mdpi.com
The process involves separating components in a liquid phase, followed by ionization and analysis in two mass analyzers arranged in sequence. youtube.com The first mass analyzer selects a specific "precursor" ion, which is then fragmented in a collision cell. The second mass analyzer separates and detects these "product" ions, providing a high degree of specificity for identification and quantification. youtube.comnih.gov This technique is fundamental in fields requiring the analysis of complex mixtures, such as clinical laboratories and environmental monitoring. youtube.com Although less common for a highly volatile compound like this compound, LC-MS/MS is a key method for the broader analysis of VOCs, especially when derivatization is employed to improve chromatographic retention and ionization efficiency. mdpi.comresearchgate.net
Sample Preparation and Pre-concentration Strategies for Volatile Compounds
The analysis of trace-level volatile compounds like this compound often requires sample preparation and pre-concentration steps to enhance detection sensitivity. researchgate.net The choice of method depends on the sample matrix and the nature of the target analytes. researchgate.net
Headspace Solid-Phase Microextraction (HS-SPME) : This is a simple, rapid, and solvent-free technique for extracting volatile and semi-volatile compounds. frontiersin.org A fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes partition onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. maxapress.com HS-SPME has been used in the analysis of volatile components in matcha, where this compound was identified. frontiersin.org The selection of the fiber coating is critical for effectively extracting target analytes. frontiersin.org
Solvent-Assisted Flavor Evaporation (SAFE) : This is a distillation technique performed under high vacuum and at low temperatures, which allows for the gentle separation of volatile compounds from complex matrices without thermal degradation. frontiersin.org It is particularly useful for isolating aroma-active compounds.
Thermal Desorption (TD) : TD is an automated pre-concentration technique that improves sensitivity for trace-level compounds. bess-sci.com Analytes are collected on sorbent-packed tubes, which are then heated to release the compounds into the GC system. This method overcomes the "one-shot" limitation of other techniques by allowing samples to be re-collected for repeat analysis. bess-sci.com
Emerging Sensor Technologies for this compound Detection
Recent advancements in sensor technology offer promising new avenues for the rapid and real-time detection of volatile organic compounds.
Electronic Noses (eNoses) : These devices are equipped with an array of chemical sensors that respond to volatile compounds, generating a unique signal pattern or "smellprint". researchgate.netnih.gov E-noses, often coupled with pattern recognition algorithms like Principal Component Analysis (PCA), can be used to discriminate between complex samples based on their volatile profiles. researchgate.net They are being explored for applications ranging from food quality control to medical diagnostics. researchgate.netmdpi.com
Micro-ElectroMechanical Systems (MEMS) Sensors : These miniaturized sensors are gaining traction for gas detection. azosensors.com MEMS-based gas sensors can offer high sensitivity and accuracy for detecting flammable gases and other volatile compounds. azosensors.com The technology allows for the creation of small, low-power sensors suitable for integration into various devices and industrial settings. azosensors.comfreefullpdf.com
Biosensors : Leveraging biological components like enzymes or receptors, biosensors can offer high specificity for detecting target analytes. iot-analytics.com Research into biosensors for detecting a wide range of chemical compounds is ongoing, with potential applications in healthcare and environmental monitoring. iot-analytics.com
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 106735, 16204527 |
| d-Borneol | 6552003 |
| Camphor | 2537 |
| Carvone | 7439 |
| Citral (B94496) | 638011 |
| Dihydromyrcenol | 29096 |
| Isoborneol | 64738 |
| Limonene | 22311 |
| Linalyl acetate | 8295 |
| Muscone | 10725 |
| Phenethyl alcohol | 6054 |
| α-Pinene | 6654 |
Biological Activities and Mechanistic Studies of Isocyclocitral and Its Analogs
Antimicrobial Properties and Antifungal Mechanisms
Isocyclocitral has been identified as a bioactive component in substances showing inhibitory effects against both fungal and bacterial pathogens. For instance, extracellular metabolites from the cyanobacteria Nostoc muscorum and Oscillatoria sp., which contain this compound among other compounds like β-ionone, piperazine (B1678402) derivatives, and phytol, have been shown to reduce the linear growth of Alternaria porri, the fungus responsible for purple blotch disease in onions. wikipedia.org In greenhouse studies, application of these cyanobacterial culture filtrates significantly reduced the severity of the disease. wikipedia.org
The antimicrobial spectrum of extracts containing this compound is quite broad. Essential oils from the peels of Citrus species, which include this compound, have demonstrated stronger antimicrobial activity than those from the leaves, with Gram-positive bacteria being more susceptible than Gram-negative bacteria. ontosight.ai Similarly, ethanolic peel extract from Citrus paradisi (grapefruit), containing this compound, showed significant antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Salmonella typhi, and a lesser effect against Escherichia coli. sigmaaldrich.com The same extract also exhibited potent antifungal activity against Aspergillus niger and Candida albicans. sigmaaldrich.com Furthermore, essential oils from Artemisia species containing this compound have shown excellent activity against Listeria monocytogenes but were less effective against Pseudomonas aeruginosa and Enterobacter cloacae. wikipedia.org
Table 1: Documented Antimicrobial Activity Associated with this compound-Containing Extracts
| Pathogen | Type | Source Material Containing this compound | Observed Effect |
| Alternaria porri | Fungus | Extracellular metabolites of Nostoc muscorum and Oscillatoria sp. | Inhibition of mycelial growth, reduction of disease severity. wikipedia.org |
| Aspergillus niger | Fungus | Citrus paradisi (Grapefruit) peel extract | High antifungal activity. sigmaaldrich.com |
| Candida albicans | Fungus | Citrus paradisi (Grapefruit) peel extract | High antifungal activity. sigmaaldrich.com |
| Bacillus subtilis | Bacterium | Citrus paradisi (Grapefruit) peel extract | High antibacterial activity. sigmaaldrich.com |
| Staphylococcus aureus | Bacterium | Citrus paradisi (Grapefruit) peel extract | Antibacterial activity. sigmaaldrich.com |
| Salmonella typhi | Bacterium | Citrus paradisi (Grapefruit) peel extract | Antibacterial activity. sigmaaldrich.com |
| Escherichia coli | Bacterium | Citrus paradisi (Grapefruit) peel extract | Lower antibacterial activity compared to Gram-positive bacteria. sigmaaldrich.com |
| Listeria monocytogenes | Bacterium | Artemisia judaica essential oil | Best antibacterial activity among tested pathogens. wikipedia.org |
| Pseudomonas aeruginosa | Bacterium | Artemisia judaica essential oil | Lowest antibacterial activity among tested pathogens. wikipedia.org |
| Enterobacter cloacae | Bacterium | Artemisia judaica essential oil | Lowest antibacterial activity among tested pathogens. wikipedia.org |
The precise antimicrobial mechanism of this compound itself is not extensively detailed in current research. However, the mechanisms of essential oils and their components, including aldehydes like this compound, are generally attributed to their ability to disrupt microbial cell integrity and function. These lipophilic compounds can partition into the lipid bilayer of cell membranes, increasing their permeability and leading to the leakage of vital intracellular components.
Studies on analogs of this compound offer more specific insights. For example, research on isoespintanol, another monoterpene, against Candida tropicalis revealed that its antifungal action involves inducing mitochondrial dysfunction. fishersci.ca This is evidenced by changes in the mitochondrial membrane potential. fishersci.ca Furthermore, isoespintanol was found to affect the integrity of the fungal cell wall by stimulating chitin (B13524) synthesis, a compensatory mechanism that ultimately indicates cell wall stress and damage. fishersci.ca While these findings pertain to an analog, they suggest that this compound might exert its antimicrobial effects through similar multi-target actions, including disruption of mitochondrial function and cell wall integrity.
Role in Inter-species Interactions and Chemical Ecology
This compound serves as a chemical mediator in the interactions between different species and plays a role in how organisms adapt to their environment.
This compound is a recognized metabolite in complex microbial environments, particularly in aquatic ecosystems. It is one of the volatile organic compounds produced by cyanobacteria, such as Microcystis, during algal blooms. atamanchemicals.comfragranceu.com As a secondary metabolite, its release into the water, often following cell lysis, contributes to the characteristic taste and odor events associated with these blooms. fragranceu.com
Beyond its role as a sensory compound, this compound actively participates in microbial interactions. The production of this compound and other extracellular substances by cyanobacteria like Nostoc muscorum and Oscillatoria sp. can inhibit the growth of competing fungal species, such as Alternaria porri. wikipedia.orgdsmz.de This demonstrates a clear allelopathic function, where one organism produces a biochemical to influence the growth and survival of another, shaping the local microbial community structure.
In terrestrial ecosystems, this compound is a component of the essential oils of various plants, where it functions as a secondary metabolite. The production of these metabolites is a key mechanism through which plants interact with their environment, serving purposes such as defense against herbivores and pathogens or attracting pollinators. wikipedia.org
The synthesis and concentration of this compound in plants can be influenced by environmental conditions. For instance, a study on purple basil (Ocimum basilicum) revealed that the chemical composition of its essential oil, including the presence of this compound, varies depending on the soil type in which the plant is grown. fishersci.fi This highlights the dynamic nature of secondary metabolite production as a plant response to its specific environmental context.
Olfactory Receptor Interactions and Chemosensory Mechanisms
This compound is well-established as a potent aroma compound, valued for its unique scent profile in the fragrance industry. thegoodscentscompany.comhznu.edu.cnflybase.org It is described as having a powerful, diffusive, green, leafy, and slightly citrusy or marine-like odor. fragranceu.comflybase.org
As a volatile molecule, this compound exerts its effect by interacting with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. wikipedia.org The binding of an odorant like this compound to an OR initiates a signal transduction cascade within the olfactory sensory neuron, which ultimately leads to the perception of smell in the brain. sigmaaldrich.com Insects also possess highly sensitive olfactory systems that can detect such volatile compounds, which is crucial for their biological adaptation and interaction with the environment. sigmaaldrich.com
While this compound is known to be an olfactory-active substance, the specific human or animal olfactory receptors that it binds to have not been extensively characterized in publicly available research. The precise mechanisms of how the interaction with specific receptors translates into its characteristic "green" and "leafy" scent perception remain an area for further investigation.
Molecular Basis of Odor Perception
The perception of this compound's scent is a complex process rooted in the interaction between its molecular structure and olfactory receptors in the nasal epithelium. This compound is not a single molecule but a mixture of isomers, primarily consisting of 2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde and 3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde. thegoodscentscompany.comfragranceu.com This isomeric complexity contributes to its characteristic powerful and diffusive odor profile, which is described as having strong green, leafy, weedy, and earthy notes, sometimes likened to the smell of a "flower-shop" or freshly cut plant stems. perfumersworld.compellwall.com
The molecular basis for odor discrimination relies on the principle that different odorant molecules activate unique combinations of olfactory receptors, which belong to the large family of G-protein-coupled receptors. uni.lu The specific set of receptors activated and the intensity of that activation determine the perceived scent. While the precise olfactory receptors that bind to this compound to elicit its signature green aroma have not been definitively identified in the reviewed literature, its cyclic aldehyde structure is key to its olfactory properties. pellwall.com
Interestingly, research has shown that this compound can act as an antagonist for certain olfactory receptors. Specifically, it can inhibit receptors such as OR2W1, OR10A6, and OR51E1, which are known to respond to malodorous compounds like hexanoic acid and nonanoic acid. This antagonism demonstrates a specific molecular interaction between this compound and these receptors, suggesting its potential to mask or alter the perception of other smells.
Biomimetic Sensing Applications Inspired by Biological Olfaction
The highly sensitive and specific nature of biological olfaction serves as a blueprint for the development of advanced chemical sensors, often termed biomimetic sensors or electronic noses. nih.govnih.gov These devices aim to replicate the function of the olfactory system by using an array of sensors that generate a pattern of response to volatile organic compounds (VOCs). nih.gov The understanding of molecular recognition in biological systems, such as the role of specific proteins in transporting hydrophobic odorants, provides a framework for designing these artificial systems. nih.govnih.gov
This compound is classified as a volatile organic compound (VOC). nih.govnih.gov As such, it represents the type of analyte that biomimetic sensing technology is designed to detect. The development of these sensors is crucial for various fields, including the non-invasive diagnosis of diseases through the analysis of VOC profiles in breath or other biological matrices. nih.govmdpi.com For instance, research into cancer biomarkers has identified changes in the profile of VOCs as potential indicators of malignancy, creating a demand for sensitive detection methods. nih.gov
While the principles of biological olfaction inspire the creation of sensors for a wide range of analytes, specific biomimetic sensors developed explicitly for the detection of this compound are not detailed in the available literature. However, the general approach involves creating artificial receptors, such as those based on molecularly imprinted polymers (MIPs), that can selectively bind to target analytes like this compound from a complex mixture. mdpi.comsemanticscholar.org These technologies hold the potential for rapid, real-time analysis in applications ranging from medical diagnostics to environmental monitoring and quality control in the food industry. mdpi.comnih.gov
Metabolomic Profiling of this compound in Biological Systems
The study of how this compound is metabolized in biological systems provides insight into its biotransformation and fate. While comprehensive metabolomic profiling in humans is not extensively documented in the reviewed literature, predictions based on its chemical structure have been made. It is anticipated that in mammalian systems, this compound undergoes oxidation to form the corresponding carboxylic acid. This metabolite is then likely conjugated with glucuronic acid before being excreted as a urinary metabolite. nih.gov This pathway is a common detoxification route for xenobiotic compounds in the body.
In addition to predicted pathways, studies in microbial systems have identified this compound as a product of biotransformation. Research on wood-rot fungi demonstrated that Lampteromyces japonicas can produce this compound from the precursor trans,trans-farnesol. researchgate.net Furthermore, this compound has been identified as one of the extracellular metabolites produced by certain species of cyanobacteria, namely Nostoc muscorum and Oscillatoria sp. tandfonline.comtandfonline.com In a study involving the yeast Saccharomyces cerevisiae, the application of audible sound during fermentation was found to significantly alter the profile of volatile metabolites, including the production of this compound. nih.gov These findings highlight the role of this compound within the metabolic activities of various microorganisms.
Environmental Dynamics and Ecological Implications of Isocyclocitral
Environmental Factors Influencing Isocyclocitral Presence and Concentration in Natural Sources
The production and release of this compound by cyanobacteria are not constant but are influenced by a range of abiotic and biotic factors. nih.gov These factors typically promote the growth of cyanobacteria, leading to blooms, and induce physiological stress, which can enhance the synthesis and emission of secondary metabolites, including VOCs. nih.govfrontiersin.org this compound is formed from the oxidative degradation of β-carotene, a process that can be triggered by environmental stressors. nih.govresearchgate.netnih.gov
Key environmental triggers include:
High Irradiance: Increased light intensity is a primary factor promoting the emission of VOCs from cyanobacteria. nih.govfrontiersin.org Studies on Microcystis aeruginosa have shown that higher light intensities lead to greater concentrations of β-cyclocitral, a closely related compound often referred to as this compound. mdpi.comnih.gov This is likely due to photo-oxidative stress, which accelerates the degradation of carotenoids like β-carotene into volatile byproducts. nih.gov
High Temperature: Elevated water temperature, a common condition during summer months when cyanobacterial blooms are prevalent, also stimulates the release of VOCs. nih.govfrontiersin.org Higher temperatures can up-regulate the genes responsible for the formation of these compounds. frontiersin.org
Nutrient Conditions: The availability of essential nutrients such as nitrogen and phosphorus significantly affects cyanobacterial metabolism and the production of secondary metabolites. nih.gov Nutrient limitation, which can occur during the peak of a bloom, can act as a stressor that promotes the emission of VOCs. nih.govfrontiersin.orgresearchgate.net
Growth Phase: The concentration of this compound varies with the growth phase of the cyanobacterial population. Studies on Microcystis aeruginosa indicate that while the compound is produced throughout the growth cycle, the intracellular concentration and cellular quota tend to peak during the stationary phase of the bloom. nih.govresearchgate.netdoaj.org This suggests that monitoring efforts should focus on this later stage of a bloom to anticipate peak concentrations. nih.govdoaj.org
Table 1: Environmental Factors Affecting this compound Production
| Environmental Factor | Effect on this compound Production | Mechanism |
|---|---|---|
| Light Intensity | Increased production | Promotes photo-oxidative stress, leading to the degradation of β-carotene into this compound. nih.govnih.govnih.gov |
| Temperature | Increased production | Up-regulates genes involved in the synthesis of volatile organic compounds. nih.govfrontiersin.org |
| Nutrient Availability | Production often increases under nutrient limitation (e.g., N, P). | Nutrient stress can trigger secondary metabolite production as a defense or signaling mechanism. nih.govfrontiersin.orgnih.gov |
| Cyanobacterial Growth Phase | Production peaks during the stationary phase. | Cellular quotas of this compound are highest when the bloom's growth rate slows. nih.govresearchgate.netdoaj.org |
Co-occurrence with Other Metabolites in Aquatic Environments
This compound is rarely found in isolation. As a product of cyanobacterial blooms, it is part of a complex mixture of metabolites released into the aquatic environment. nih.govbiotech-asia.org The co-occurrence of these compounds is a critical aspect of the ecological impact of blooms, as they can have synergistic effects. mdpi.com
Metabolites commonly co-occurring with this compound include:
Other Volatile Organic Compounds (VOCs): Cyanobacterial blooms are notorious for producing taste-and-odor compounds. This compound frequently co-occurs with other nor-carotenoids like β-ionone, as well as terpenoids such as geosmin (B144297) and 2-methylisoborneol (B1147454) (2-MIB), which are responsible for earthy and musty odors in water. mdpi.comfrontiersin.org
Cyanotoxins: Many cyanobacterial species that produce this compound also synthesize potent toxins. mdpi.com Therefore, the presence of this compound can be an indicator of harmful algal blooms where cyanotoxins such as microcystins (hepatotoxins), anatoxins (neurotoxins), and cylindrospermopsin (B110882) may also be present at high concentrations. mdpi.comusc.eduusgs.gov
Other Secondary Metabolites: Research on the extracellular products of cyanobacteria like Nostoc muscorum and Oscillatoria sp. has identified this compound in a chemical matrix that also includes alkaloids (e.g., norharmane), other terpenoids (e.g., phytol), phenolic compounds, and fatty acids. tandfonline.comresearchgate.net These diverse compounds have various biological activities, including allelopathic effects on other aquatic organisms. researchgate.netnih.gov
Table 2: Metabolites Co-occurring with this compound in Aquatic Environments
| Metabolite Class | Specific Examples | Common Producing Genera |
|---|---|---|
| Volatile Organic Compounds (VOCs) | β-ionone, Geosmin, 2-Methylisoborneol (2-MIB) | Microcystis, Anabaena, Oscillatoria, Nostoc mdpi.comtandfonline.comfrontiersin.org |
| Cyanotoxins (Hepatotoxins) | Microcystins, Nodularins | Microcystis, Anabaena, Nodularia mdpi.comeawag.ch |
| Cyanotoxins (Neurotoxins) | Anatoxin-a, Saxitoxins | Anabaena, Aphanizomenon, Cylindrospermopsis usc.eduresearchgate.net |
| Alkaloids | Norharmane | Nostoc muscorum tandfonline.comresearchgate.net |
| Other Terpenoids | Phytol | Nostoc muscorum, Oscillatoria sp. tandfonline.comresearchgate.net |
| Phenolic Compounds | Various | Nostoc muscorum, Oscillatoria sp. tandfonline.comresearchgate.net |
Pathways of Environmental Fate and Degradation
The persistence of this compound in the environment is determined by various degradation processes that transform it into other chemical species. Like other organic compounds, its environmental fate is governed by both abiotic and biotic pathways.
Abiotic Degradation: These pathways involve non-biological processes.
Photolysis: As a compound produced in sunlit surface waters, this compound is susceptible to degradation by ultraviolet (UV) radiation from sunlight. nih.govnih.gov This process, known as photolysis, can break down the molecule's chemical bonds, transforming it into simpler compounds. researchgate.net This is a significant degradation pathway for many organic molecules in aquatic systems. researchgate.net
Biotic Degradation: This involves degradation by living organisms.
Microbial Degradation: The primary biotic pathway for the removal of organic compounds like this compound from the environment is through microbial action. researchgate.net Various aquatic bacteria and fungi can utilize terpenes and related compounds as a source of carbon and energy, breaking them down into carbon dioxide and water under aerobic conditions, or into methane (B114726) under anaerobic conditions. researchgate.netfrontiersin.org This biodegradation is a crucial process for the natural attenuation of organic pollutants in freshwater ecosystems. frontiersin.org
Table 3: Potential Environmental Fate and Degradation Pathways for this compound
| Pathway Type | Process | Description |
|---|---|---|
| Abiotic | Photolysis | Degradation by solar UV radiation in surface waters. This is a likely major pathway for organic molecules exposed to sunlight. nih.govresearchgate.net |
| Hydrolysis | Chemical breakdown due to reaction with water. The rate can be influenced by environmental pH. researchgate.netresearchgate.net | |
| Biotic | Microbial Biodegradation | Metabolism by aquatic microorganisms (bacteria, fungi) that use the compound as a carbon and energy source. researchgate.netfrontiersin.org |
Emerging Research Avenues and Future Directions for Isocyclocitral Studies
Development of Sustainable Synthesis Methodologies Utilizing Renewable Resources
The industrial production of isocyclocitral has traditionally relied on chemical synthesis. One established method is the Diels-Alder reaction, which involves the cycloaddition of 2-butenal and 2-methylpenta-1,3-diene. scentree.co While effective, this approach is characteristic of conventional chemical manufacturing.
Emerging research is pivoting towards more sustainable and renewable sources for this compound and related compounds. Nature offers a blueprint for this, as this compound is a known norisoprenoid, a class of compounds derived from the enzymatic degradation of carotenoids in plants. researchgate.net This natural biosynthetic pathway has been observed in various plants, including grapes, where sunlight exposure can influence the accumulation of carotenoids, subsequently leading to the formation of norisoprenoids. researchgate.netmaxapress.com
The exploration of microbial biosynthesis represents a promising frontier for sustainable production. Cyanobacteria, for instance, are known to produce related compounds like β-cyclocitral through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is responsible for isoprenoid synthesis. nih.gov This suggests that engineered microbial systems could be developed to produce this compound, offering a scalable and renewable alternative to chemical synthesis. Fungi, such as Penicillium moldavicum, have also been identified as natural sources of this compound, further broadening the scope of potential biotechnological production platforms. scispace.com
Elucidation of Comprehensive Biological Roles Beyond Olfactory Properties
Beyond its well-known scent profile, this compound is implicated in a variety of biological activities. Its presence has been identified in plants with traditional medicinal uses and as a potential biomarker in disease.
Research has pointed towards potential antimicrobial effects. A safety assessment review of this compound noted its effects on microorganisms such as Escherichia coli and Salmonella typhimurium, indicating a degree of antibacterial activity. nih.gov Furthermore, this compound has been identified as a constituent in the essential oil of plants like Acorus calamus and Acalypha indica. phcogrev.comnih.gov Extracts from these plants have demonstrated a range of pharmacological properties, including anti-proliferative and anti-angiogenic effects on cancer cells in the case of A. calamus. nih.gov While these effects are attributed to the entire extract, the presence of this compound within these biologically active matrices is noteworthy.
This compound has also emerged as a volatile organic compound (VOC) of interest in metabolomics research. It has been detected as a potential biomarker in studies related to colorectal cancer, suggesting its involvement in metabolic processes that are altered in disease states. mdpi.comnih.govresearchgate.net The identification of this compound in such contexts opens up avenues for its investigation as a non-invasive diagnostic marker.
Integration of Multi-omics Approaches for Systems-Level Understanding
To achieve a holistic understanding of this compound's role in biological systems, researchers are increasingly integrating various "omics" technologies, including metabolomics, transcriptomics, and proteomics. nih.gov These approaches allow for a systems-level view of the molecular processes influenced by or involved in the production of this compound.
Metabolomic studies, often using gas chromatography-mass spectrometry (GC-MS), have been instrumental in identifying this compound as a key volatile compound in various plants, including grapes and chrysanthemums. maxapress.commdpi.commaxapress.com In studies on grapes, metabolomics was combined with transcriptomics to analyze how different environmental conditions affect volatile compound profiles. maxapress.comresearchgate.net This integrated approach helped to link the accumulation of compounds like this compound to the expression of genes within specific metabolic pathways, such as those for terpenoid biosynthesis. maxapress.comresearchgate.net
Transcriptomic analysis is also central to modern in vitro safety testing. The Genomic Allergen Rapid Detection (GARD) assay, for example, uses a transcriptomic readout of approximately 200 genes in a human cell line to predict the skin sensitization potential of chemicals. centro3r.it this compound has been evaluated using this method, which provides mechanistic insights into its interaction with cellular pathways. centro3r.ittoxicology.org The application of proteomics has also been discussed in the broader context of understanding the toxicological modes of action for various chemicals, providing a framework for future studies on this compound's protein-level effects. toxicology.orgresearchgate.net
Computational Chemistry and In Silico Modeling for Structure-Activity Relationships
Computational chemistry and in silico modeling are becoming indispensable tools for predicting the properties and potential hazards of chemicals like this compound, aligning with efforts to reduce animal testing. nih.gov These methods use a compound's molecular structure to forecast its behavior and biological interactions.
Beyond toxicity prediction, computational methods are used to understand functional properties. In one study, QSAR analysis was used to determine how the physicochemical properties of perfume ingredients, including this compound, influence the stability of microcapsules used in consumer products. google.com Other computational studies have sought to link the structural properties of odorants to their perceived character, mapping molecules like this compound within a "human olfactory space" to better understand the relationship between chemical structure and sensory experience. arxiv.org
Q & A
Basic Research Questions
Q. What are the validated analytical techniques for characterizing isocyclocitral in complex matrices, and how can reproducibility be ensured?
- Methodological Answer : Use hyphenated techniques like GC-MS or LC-HRMS for structural elucidation, ensuring calibration with certified reference standards. For reproducibility, document extraction protocols (e.g., solvent polarity, temperature) and validate chromatographic conditions (e.g., column type, retention indices) . Quantification should follow ISO/IEC 17025 guidelines, with inter-laboratory validation to confirm precision.
Q. How can researchers design a robust experimental workflow to assess this compound stability under varying environmental conditions?
- Methodological Answer : Employ accelerated stability studies (e.g., ICH Q1A guidelines) with controlled variables (pH, temperature, light exposure). Use kinetic modeling (e.g., Arrhenius equation) to predict degradation pathways. Analytical validation via HPLC-DAD with mass balance checks ensures data reliability .
Q. What criteria should guide the selection of in vitro models for preliminary toxicity screening of this compound?
- Methodological Answer : Prioritize physiologically relevant models (e.g., human keratinocytes for dermal exposure studies) and validate assays (e.g., OECD TG 439 for skin irritation). Include positive/negative controls and benchmark doses from structurally analogous aldehydes (e.g., citral) to contextualize results .
Advanced Research Questions
Q. How can contradictory data on this compound’s pro-oxidant vs. antioxidant effects be resolved in mechanistic studies?
- Methodological Answer : Conduct redox profiling using electron paramagnetic resonance (EPR) to detect free radical scavenging activity under controlled oxygen tension. Compare dose-response curves across cell lines (e.g., HepG2 vs. RAW 264.7) and validate findings with gene expression analysis (e.g., Nrf2/ARE pathway) . Triangulate results with computational chemistry (DFT calculations for HOMO-LUMO gaps) to predict reactivity .
Q. What integrative approaches are recommended to extrapolate in vitro this compound toxicity data to in vivo risk assessment?
- Methodological Answer : Apply physiologically based kinetic (PBK) modeling to account for bioavailability and metabolic clearance (e.g., CYP450 isoforms). Use quantitative read-across (qRA) with structural analogs and Bayesian networks to reduce uncertainty. Incorporate novel testing strategies (NGRA) to derive points of departure (PoD) without animal data .
Q. How can researchers address gaps in understanding this compound’s role in plant-insect interactions?
- Methodological Answer : Deploy field-based volatile organic compound (VOC) profiling coupled with electroantennography (EAG) to identify insect receptor responses. Use CRISPR-edited plant models to silence this compound biosynthesis genes (e.g., TPS transcripts) and measure ecological impacts .
Q. What statistical frameworks are optimal for analyzing non-linear dose-response relationships in this compound bioactivity studies?
- Methodological Answer : Apply benchmark dose (BMD) modeling with model averaging (e.g., EPA BMDS software) to handle threshold effects. Use mixed-effects models to account for inter-individual variability in omics datasets (e.g., metabolomics) .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate findings using orthogonal methods (e.g., isotopic labeling for pathway confirmation) and apply Bradford Hill criteria to assess causality in observed effects .
- Literature Gaps : Use PICOT frameworks to structure research questions, focusing on population (e.g., microbial communities), intervention (this compound exposure), and outcomes (e.g., quorum sensing inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
